Cas no 2682-20-4 (2-methyl-2,3-dihydro-1,2-thiazol-3-one)

2-methyl-2,3-dihydro-1,2-thiazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-isothiazoline-3-one
- MIT
- 2-Methyl-2,3-dihydroisothiazol-3-one
- 2-Methylisothiazol-3-one
- Isothiazolone, 2-methyl-
- Methyl-3(2H)-isothiazolone
- Skycide 100
- 2-Methyl-3-isothiazolone
- Isothiazoline-one
- Kathon
- CMIT
- 2-Methyl-Isothiazolin-3-one
- 1-(4-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA
- 2-METHYL-4-ISOTHIAZOLIN-3-ONE
- 2-METHYL-3(2H)-ISOTHIAZOLONE
- N-METHYL-3-OXODIHYDRO ISOTHIAZOLE
- 2-methyl-3(2h)-isothiazolon
- Methylisothiazolinone
- 2-Methyl-4-Isothiazoline-3-Ketone
- 2-Methyl-4-Isothiazolin-3-Ketone
- 2-Methyl-4-isothiazolin-3-one(MIT)
- 2-Methyl-2H-isothiazol-3-one
- 2-Methyl-4-isothiazo
- 2-Methyl-4-isothiazolin-3-one (Discontinued, see M314985)
- MIT-50
- MIT-PLUS
- 2-Methylisothiazol-3(2H)-one
- 2-methylisothiazolin-3-one
- 2-METHYLISOTHIAZOLINONE
- 2-methylisothiazolone
- 8-Methylquinoline
- Isothiazolone,2-m
- KATHONCG
- METHYLISOTHIAZDINONE
- METHYLISOTHIAZOLIN
- methylisothiazolin-3-one
- METHYLISOTHIAZOLINE
- METHYLISOTHIAZOLONE
- N-methyl-isothiazole-HCl
- Isothiazolinone (Carson)
- 2-methyl-2,3-dihydro-1,2-thiazol-3-one
- MBS
- METHYLISOTHIAZOLINONE [VANDF]
- 2Methyl2Hisothiazol3one
- Neolone
- Kathon CG 243
- CAS-2682-20-4
- EINECS 220-239-6
- Caswell No. 572A
- SCHEMBL113898
- HSDB 8200
- Tox21_303814
- 2Methyl2,3dihydroisothiazol3one
- MT 10
- 2-methyl-isothiazol-3-one
- CS-W011236
- 243-K-Cg
- 229D0E1QFA
- n-methylisothiazolin-3-one
- 2682-20-4 (free base)
- methyl-isothiazolinone
- methylisothiazolidinone
- Acticide M 20
- W-107150
- N-Methyl-3-oxodihydroisothiazole
- 2-Methyl-3(2H)-isothiazolone #
- STL557951
- 2-Methyl-4-isothiazolin-3-one (MI)
- MIT (biocide)
- HY-W010520
- Kordek 50
- DTXSID2034259
- 2-methyl-1,2-thiazol-3-one
- Z3227502095
- CHEMBL1620780
- Kordek MLX
- 2Methyl3(2H)isothiazolone
- 2-methyl-4-isothiazolinone
- 2682-20-4
- Acticide M 10
- 2Methyl4isothiazolin3one
- Microcare MT
- NCGC00357093-01
- Methylisothiazolinone free base
- DB-005250
- SCHEMBL17863
- METHYLISOTHIAZOLINONE [MART.]
- Kordek 573F
- MIT 950
- METHYLISOTHIAZOLINONE [MI]
- METHYLISOTHIAZOLINONE [INCI]
- 3(2H)Isothiazolone, 2methyl
- METHYLISOTHIAZOLINONE (II)
- 2-Methyl-4-isothiazolin-3-one, analytical standard
- BBL104136
- 2Methylisothiazol3(2H)one
- 2-Methyl-4-isothiazolin-3-one, 95%
- METHYLISOTHIAZOLINONE (MART.)
- Q423870
- UNII-229D0E1QFA
- DTXCID0014259
- 2-methyl-1,2-thiazol-3(2H)-one
- Kordek 50C
- 2-Methyl-4-isothiazolin-3-one 100 microg/mL in Acetonitrile
- Neolone 950; 2-Methyl-4-isothiazolin-3-one; 2-Methylisothiazol-3-one
- NS00003875
- EN300-1708622
- METHYLISOTHIAZOLINONE [II]
- CHEBI:53620
- MFCD01742315
- AKOS007930246
- KB 838
- F21330
- Bestcide 600
- 2Methyl4isothiazolin3one calcium chloride
- 3(2H)-Isothiazolone, 2-methyl-
-
- MDL: MFCD01742315
- Inchi: InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3
- InChI Key: BEGLCMHJXHIJLR-UHFFFAOYSA-N
- SMILES: CN1C(=O)C=CS1
- BRN: 606203
Computed Properties
- Exact Mass: 115.00900
- Monoisotopic Mass: 115.009184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 45.6
- XLogP3: 0
- Surface Charge: 0
Experimental Properties
- Color/Form: White to yellow powder
- Density: 1.25 (14% aq.)
- Melting Point: 254-256 °C(lit.)
- Boiling Point: bp0.03 93°
- Flash Point: 64.3 oC
- PSA: 50.24000
- LogP: 0.44680
- Vapor Pressure: <0.1 mm Hg ( 25 °C)
- Sensitiveness: Sensitive to air
2-methyl-2,3-dihydro-1,2-thiazol-3-one Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302,H314,H317,H331,H400
- Warning Statement: P261,P273,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-23-34-37-43-50
- Safety Instruction: S60-S61-S36/37/39-S26-S24-S45
- RTECS:NX8157080
-
Hazardous Material Identification:
- Packing Group:III
- PackingGroup:II
- Storage Condition:Store at room temperature
- Hazard Level:8
- Packing Group:III
- Risk Phrases:R20/21/22; R34; R43; R50
- HazardClass:8
- Safety Term:8
2-methyl-2,3-dihydro-1,2-thiazol-3-one Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-2,3-dihydro-1,2-thiazol-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051847-100g |
2-methyl-2,3-dihydro-1,2-thiazol-3-one |
2682-20-4 | 99% | 100g |
¥3233 | 2023-09-09 | |
Chemenu | CM189753-5g |
2-Methyl-4-isothiazoline-3-one |
2682-20-4 | 95%+ | 5g |
$157 | 2022-12-28 | |
abcr | AB336408-1 g |
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; . |
2682-20-4 | 50% | 1 g |
€61.80 | 2023-07-19 | |
eNovation Chemicals LLC | D576257-5g |
2-Methyl-4-Isothiazolin-3-one |
2682-20-4 | 97% | 5g |
$200 | 2024-06-05 | |
abcr | AB336408-25 g |
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; . |
2682-20-4 | 50% | 25 g |
€128.20 | 2023-07-19 | |
abcr | AB336408-5 g |
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; . |
2682-20-4 | 50% | 5 g |
€78.00 | 2023-07-19 | |
BAI LING WEI Technology Co., Ltd. | BIOC-083N-10MG-10mg |
2-Methyl-2H-isothiazol-3-one |
2682-20-4 | 10mg |
¥ 695 | 2022-04-26 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051847-1g |
2-methyl-2,3-dihydro-1,2-thiazol-3-one |
2682-20-4 | 99% | 1g |
¥149 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097457-1g |
2-methyl-2,3-dihydro-1,2-thiazol-3-one |
2682-20-4 | 50% solution in H2O | 1g |
¥242 | 2023-09-09 | |
abcr | AB336408-100 g |
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; . |
2682-20-4 | 50% | 100 g |
€194.70 | 2023-07-19 |
2-methyl-2,3-dihydro-1,2-thiazol-3-one Related Literature
-
Colin D. Medley,Jason Gruenhagen,Peter Yehl,Nik P. Chetwyn Anal. Methods 2014 6 6635
-
Reza Taheri-Ledari,Jamal Rahimi,Ali Maleki,Ahmed Esmail Shalan New J. Chem. 2020 44 19827
-
Claire P. Muerdter,Megan M. Powers,Sraboni Chowdhury,Alyssa L. Mianecki,Gregory H. LeFevre Environ. Sci.: Processes Impacts 2022 24 1735
-
Siyeong Yang,Minjin Kim,Sanghyeok Park,Hongki Kim,Jinyoung Jeong,Juyeon Jung,Eun-Kyung Lim,Min-Kyo Seo,Bongsoo Kim,Taejoon Kang RSC Adv. 2019 9 13007
-
Weiwen Liu,Ziqi Liang,Yuanyu Wang,Jun Cao,Qiang Zhang,Xiaoping Liu,Yuxing Wang,Chengxi Cao Analyst 2022 147 496
-
Stefan Coetzee,Mark M. Turnbull,Christopher P. Landee,Jeffrey C. Monroe,Mercè Deumal,Juan. J. Novoa,Melanie Rademeyer Phys. Chem. Chem. Phys. 2023 25 9176
-
Masaru Kato,Takashi Fujihara,Daisaku Yano,Akira Nagasawa CrystEngComm 2008 10 1460
-
Xiaohan Yan,Ruifang Han,Weijie Fan,Borong Shan,Jie Yang,Xiaodong Zhao RSC Adv. 2023 13 19485
-
Hua Dang,Donghong Liu,Xiangchang Hou,Yuluan Wu,Bin Wang,Hao Dong,Yanping Xian Anal. Methods 2017 9 482
-
Zhongjun Zhao,Yixiang Duan RSC Adv. 2015 5 40636
Additional information on 2-methyl-2,3-dihydro-1,2-thiazol-3-one
Introduction to 2-methyl-2,3-dihydro-1,2-thiazol-3-one (CAS No. 2682-20-4)
2-methyl-2,3-dihydro-1,2-thiazol-3-one, identified by its Chemical Abstracts Service (CAS) number 2682-20-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole derivative class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 2-position and a hydroxyl-like functionality at the 3-position contributes to its unique reactivity and interaction with biological targets.
The structural motif of 2-methyl-2,3-dihydro-1,2-thiazol-3-one consists of a five-membered ring containing sulfur and nitrogen atoms, which is a hallmark of thiazole derivatives. This core structure allows for facile modifications at various positions, enabling the synthesis of numerous analogs with tailored biological properties. The compound’s ability to engage with different enzymes and receptors makes it a promising scaffold for drug discovery initiatives. Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how modifications in the 2-methyl-2,3-dihydro-1,2-thiazol-3-one scaffold can modulate its pharmacokinetic and pharmacodynamic profiles.
In the context of modern drug development, thiazole derivatives are extensively studied for their potential to inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes, obesity, and neurodegenerative disorders. The CAS no. 2682-20-4 identifier ensures unambiguous referencing in scientific literature and patents, facilitating collaboration among researchers worldwide. The compound’s solubility characteristics and stability under various conditions are critical factors that influence its suitability for formulation into drug products. Preliminary studies have highlighted its stability in aqueous solutions at neutral pH, suggesting potential for oral or parenteral administration.
One of the most compelling aspects of 2-methyl-2,3-dihydro-1,2-thiazol-3-one is its reported interaction with biological targets such as kinases and transcription factors. In particular, derivatives of this scaffold have shown promise in preclinical models as inhibitors of pathways implicated in cancer progression. For instance, modifications at the 5-position or introduction of additional heterocycles have been explored to enhance binding affinity and selectivity against specific targets. The growing body of evidence supporting the efficacy of thiazole-based compounds has prompted several pharmaceutical companies to incorporate this scaffold into their pipeline for novel therapeutics.
The synthesis of 2-methyl-2,3-dihydro-1,2-thiazol-3-one typically involves multi-step organic reactions starting from commercially available precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic hydrogenation and condensation reactions are commonly employed steps in its synthesis. The purity of the final product is paramount for downstream applications, particularly in pharmaceutical research where impurities can significantly affect biological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the identity and purity of CAS no 2682 20 4.
Recent research has also explored the role of prodrug strategies in enhancing the bioavailability and targeted delivery of thiazole derivatives like 2-methyl-2,3-dihydro-1,2-thiazol-3-one. Prodrug formulations can improve solubility or stability while allowing for controlled release at the site of action. For example, esterification or amidation of functional groups within the molecule can yield prodrugs that are metabolized into active forms upon administration. Such innovations align with broader trends in drug development aimed at improving therapeutic outcomes while minimizing side effects.
The environmental impact and sustainability considerations are increasingly important in chemical synthesis. Efforts to develop greener synthetic routes for CAS no 2682204 have focused on reducing waste generation and energy consumption without compromising yield or quality. Solvent-free reactions or use of biodegradable solvents are examples of sustainable practices being adopted in industrial-scale production. These initiatives not only benefit regulatory compliance but also contribute to corporate social responsibility goals by minimizing ecological footprints.
In conclusion, 2682204 represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its role as a scaffold for drug discovery continues to be refined through interdisciplinary approaches combining organic chemistry, medicinal chemistry, biochemistry,and computational biology。 As research progresses, it is anticipated that novel derivatives will emerge with enhanced efficacy, selectivity,and safety profiles, further solidifying the importance of this heterocyclic compound in modern medicine。

